Product packaging for oxolane-3,4-diamine(Cat. No.:CAS No. 167822-03-9)

oxolane-3,4-diamine

Cat. No.: B062421
CAS No.: 167822-03-9
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolane-3,4-diamine is a high-value, heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This chiral diamine, featuring a tetrahydrofuran (oxolane) core, serves as a key precursor for the development of novel pharmaceutical compounds, particularly those targeting the central nervous system. Its primary research value lies in its two adjacent, stereochemically defined amine functional groups, which enable its use as a constrained scaffold for synthesizing bioactive molecules, enzyme inhibitors, and complex natural product analogs. Researchers utilize this compound to introduce conformational restriction into peptide backbones, creating potent and metabolically stable peptidomimetics. Furthermore, it acts as a crucial intermediate in the synthesis of nucleoside analogs and other therapeutically relevant heterocycles. The compound's mechanism of action in research settings is application-dependent; when incorporated into molecular scaffolds, it can modulate binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation, thereby enhancing interactions with biological targets such as receptors and enzymes. This diamine is supplied to support advanced discovery efforts in drug design and the synthesis of sophisticated organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O B062421 oxolane-3,4-diamine CAS No. 167822-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167822-03-9

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

oxolane-3,4-diamine

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2

InChI Key

VPSJSRRUXSUNFA-UHFFFAOYSA-N

SMILES

C1C(C(CO1)N)N

Canonical SMILES

C1C(C(CO1)N)N

Synonyms

3,4-Furandiamine,tetrahydro-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for Oxolane 3,4 Diamine and Its Stereoisomers

Established Synthetic Pathways to the Oxolane-3,4-diamine Core

The synthesis of the foundational this compound structure can be achieved through various established chemical transformations. One common approach involves the conversion of commercially available starting materials like 2-deoxy-D-ribose. nih.gov This method typically includes reduction of the sugar, followed by dehydration and cyclization to form the oxolane ring. nih.gov Subsequent functional group manipulations, such as the introduction of amino groups, lead to the desired diamine.

Another established pathway utilizes acrylonitrile (B1666552) and 2-chloroethanol (B45725) as starting materials. google.com This process involves an initial addition reaction, followed by a cyclic condensation to form a 3-cyano-oxolane intermediate. google.com The cyano group is then reduced to an aminomethyl group via catalytic hydrogenation, yielding a derivative of oxolane amine. google.com

Furthermore, the oxolane ring system is a common structural motif in many natural products, and synthetic strategies often draw inspiration from their biosynthesis. nih.gov The inherent chirality of natural products like sugars can be leveraged to produce enantiomerically enriched oxolane derivatives. nih.gov

Enantioselective and Diastereoselective Synthetic Strategies

Controlling the stereochemistry at the C3 and C4 positions of the oxolane ring is paramount for producing specific stereoisomers of this compound. This requires the use of sophisticated enantioselective and diastereoselective synthetic methods.

Chiral catalysis is a powerful tool for inducing stereoselectivity in chemical reactions. scholaris.ca In the context of this compound synthesis, chiral catalysts can be employed in various key steps. For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine, can establish the desired stereocenters. acs.org Chiral metal complexes, often featuring ligands like BINAP, are frequently used for this purpose. researchgate.net These catalysts create a chiral environment around the substrate, directing the addition of hydrogen from a specific face and leading to the formation of one enantiomer in excess. researchgate.net

The development of polymer-supported chiral catalysts offers advantages in terms of catalyst recovery and reuse, making the process more economical and sustainable. researchgate.net These catalysts have been successfully applied in asymmetric hydrogenations and transfer hydrogenations to produce chiral amines with high enantioselectivity. researchgate.net

The 1,3-dipolar cycloaddition reaction is a highly effective method for constructing five-membered heterocyclic rings, including the oxolane core. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org By using chiral ligands or auxiliaries, this reaction can be rendered stereoselective, providing access to enantiomerically enriched oxolane derivatives. nih.gov

A common strategy involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). mdpi.com The stereochemical outcome of the reaction can be controlled by the geometry of the reactants and the presence of a chiral catalyst, often a metal complex with a chiral ligand. nih.govrsc.org This approach has been successfully used to synthesize precursors to chiral diamines with high levels of diastereo- and enantioselectivity. nih.gov The resulting cycloadducts can then be further elaborated to yield the target this compound stereoisomers. nih.gov

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. researchgate.netd-nb.info The reaction proceeds in two steps: the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by the reduction of this intermediate to the corresponding amine. researchgate.net

For the synthesis of this compound precursors, a suitable oxolane-based ketone or aldehyde can be reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. To achieve stereoselectivity, chiral auxiliaries or chiral catalysts can be employed. d-nb.info The choice of reducing agent is also critical and can influence the stereochemical outcome. Common reducing agents include sodium cyanoborohydride and catalytic hydrogenation over metals like palladium or nickel. This method provides a direct route to protected diamine precursors, which can then be deprotected to yield the final product.

The oxidative amidation–Bischler–Napieralski cyclization sequence represents a powerful strategy for the construction of nitrogen-containing heterocyclic systems, which can serve as precursors to oxolane-3,4-diamines. This multi-step process typically begins with an oxidative amidation reaction to form an amide intermediate. This is followed by an intramolecular cyclization reaction, known as the Bischler–Napieralski reaction, which is often promoted by a Lewis acid catalyst like phosphorus oxychloride. mdpi.com

This sequence can be adapted to synthesize precursors with the oxolane core by starting with appropriate substrates containing the tetrahydrofuran (B95107) ring. Subsequent reduction of the cyclized product can lead to the desired diamine functionality. The stereochemistry can be controlled by using chiral starting materials or by introducing stereoselective steps during the synthesis. escholarship.org

Synthesis of Specific Stereoisomers: (3R,4R)-, (3S,4S)-, and (3R,4S)-Oxolane-3,4-diamine

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry at each chiral center.

(3R,4R)- and (3S,4S)-Oxolane-3,4-diamine: The synthesis of the enantiomerically pure (3R,4R) and (3S,4S) isomers often relies on asymmetric synthesis strategies. One approach is the use of chiral pool starting materials, such as tartaric acid or carbohydrates, which possess the desired absolute stereochemistry. researchgate.net Alternatively, asymmetric catalysis, as described in section 2.2.1, can be employed to create the (3R,4R) or (3S,4S) configuration from a prochiral precursor. For example, a practical large-scale synthesis of (3R,4R)-tetrahydrofuran-3,4-diamine can be achieved through a 1,3-dipolar cycloaddition reaction using a chiral catalyst. The (3S,4S) enantiomer can often be synthesized using the opposite enantiomer of the chiral catalyst or starting material. orgsyn.org

(3R,4S)-Oxolane-3,4-diamine: This meso-compound possesses a plane of symmetry. Its synthesis can be achieved through diastereoselective reactions that favor the formation of the cis-relationship between the two amino groups. google.com Methods such as catalytic hydrogenation of a cyclic precursor with a cis-directing group or a stereoselective ring-opening of a suitable epoxide can be employed. nih.gov The specific (3R,4S) configuration is a result of the relative, rather than absolute, stereochemistry. vulcanchem.com

Below is a table summarizing key data for the different stereoisomers of this compound.

StereoisomerOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3R,4R)-Oxolane-3,4-diamine(3R,4R)-Tetrahydrofuran-3,4-diamine480450-23-5C₄H₁₀N₂O102.14
(3S,4S)-Oxolane-3,4-diamine(3S,4S)-Tetrahydrofuran-3,4-diamineNot readily availableC₄H₁₀N₂O102.14
(3R,4S)-Oxolane-3,4-diamine(3R,4S)-Tetrahydrofuran-3,4-diamine137277-16-8C₄H₁₀N₂O102.14
rac-(3R,4R)-Oxolane-3,4-diaminerac-(3R,4R)-Tetrahydrofuran-3,4-diamineNot readily availableC₄H₁₀N₂O102.14

Scalable and Industrially Relevant Production Methods

The industrial production of this compound and its stereoisomers is critical for its application in various fields, including the synthesis of pharmaceuticals and advanced materials. Scalable synthetic routes prioritize the use of readily available and cost-effective starting materials, efficient and high-yielding chemical transformations, and processes that can be safely implemented in a large-scale manufacturing environment. Chiral pool synthesis, starting from enantiomerically pure natural products, is a common strategy to produce specific stereoisomers of this compound.

A prevalent and industrially feasible approach for the synthesis of enantiopure this compound, particularly the (3R,4R)- and (3S,4S)-isomers, commences with the corresponding enantiomers of tartaric acid, a bulk chemical available from natural sources. For instance, the synthesis of (3R,4R)-oxolane-3,4-diamine can be initiated from (R,R)-(+)-tartaric acid.

The synthetic sequence typically involves several key transformations. Initially, the carboxylic acid groups of tartaric acid are converted to esters, commonly diethyl tartrate, to facilitate subsequent reactions. orgsyn.org The diol functionality of the tartrate is then protected, often by forming a cyclic acetal (B89532) or ketal, for example, with 2,2-dimethoxypropane. The ester groups are subsequently reduced to primary alcohols, yielding a protected tetrol. This intermediate is then converted into a key cyclic sulfate (B86663) or a dimesylate.

The introduction of the amine functionalities is a crucial step, often achieved through a double nucleophilic substitution reaction on the activated diol intermediate. This can be accomplished by reacting the cyclic sulfate or dimesylate with a nitrogen nucleophile, such as sodium azide (B81097), to form a diazide intermediate. The final step involves the reduction of the diazide, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the desired this compound. This multi-step process, while involving several stages, is designed for high stereochemical control and scalability.

The table below outlines a representative synthetic route for (3R,4R)-oxolane-3,4-diamine starting from (R,R)-diethyl tartrate, highlighting the key reaction steps and reagents that are amenable to large-scale production.

StepStarting MaterialKey Reagents and ConditionsIntermediate/ProductRationale for Scalability
1(R,R)-Diethyl tartrate2,2-Dimethoxypropane, p-Toluenesulfonic acid (catalyst)Protected diethyl tartrateUse of common protecting groups and catalysts.
2Protected diethyl tartrateLithium aluminium hydride (LiAlH₄) in THFProtected 1,2,3,4-tetrahydroxybutaneStandard and well-understood reduction reaction.
3Protected tetrolMethanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et₃N)Dimesylate intermediateEfficient and high-yielding mesylation reaction.
4Dimesylate intermediateSodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF)Diazide intermediateReliable nucleophilic substitution.
5Diazide intermediateHydrogen (H₂), Palladium on carbon (Pd/C)(3R,4R)-Oxolane-3,4-diamineCatalytic hydrogenation is a clean and efficient industrial process.

Chemical Reactivity and Mechanistic Investigations of Oxolane 3,4 Diamine

Fundamental Reaction Profiles and Transformations

The reactivity of oxolane-3,4-diamine is primarily centered around its two amine groups. These functional groups can undergo a variety of reactions typical of primary amines, including oxidation, reduction of derivatives, and nucleophilic substitutions.

The oxidation of this compound can target either the amine groups or the tetrahydrofuran (B95107) ring. The specific outcome depends heavily on the chosen oxidant and reaction conditions.

Oxidation of the Tetrahydrofuran Ring: Strong oxidizing agents, under conditions that favor C-H activation, can oxidize the tetrahydrofuran ring itself. Analogous to the oxidation of unsubstituted tetrahydrofuran (THF), this can lead to the formation of γ-butyrolactone (GBL) derivatives. researchgate.netmdpi.com For example, catalytic systems involving transition metals and oxidants like hydrogen peroxide or molecular oxygen are known to convert THF to GBL, often via a 2-hydroxytetrahydrofuran (B17549) intermediate. mdpi.comresearchgate.net While specific studies on this compound are not prevalent, similar pathways are plausible.

Oxidation of Amine Groups: The vicinal diamine moiety can undergo oxidation to form various products. Mild oxidation may yield diimine intermediates, which can be useful for further synthetic transformations. More vigorous oxidation, for instance with reagents like potassium permanganate, can potentially lead to cleavage of the carbon-carbon bond between the amine-bearing carbons. The electrophotocatalytic vicinal diamination of C-H bonds provides a modern approach to forming 1,2-diamine structures, hinting at the redox activity of this functional group. nih.gov

Table 1: Potential Oxidation Reactions and Products This table is based on general principles of amine and ether oxidation, as direct experimental data for this compound is limited in the provided sources.

Oxidizing SystemTarget MoietyPotential Product(s)
Catalytic O₂ or H₂O₂Tetrahydrofuran Ringγ-Butyrolactone or 2-Hydroxy-THF derivatives
Potassium Permanganate (KMnO₄)Amine Groups / C-C BondDiimine, Cleavage Products
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Amine GroupsIminium Intermediates

While this compound itself is a fully saturated heterocycle, reduction reactions are highly relevant for its derivatives, particularly in the context of reductive amination. ias.ac.in Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl compound and an amine into a new, more substituted amine. thieme-connect.deorganic-chemistry.org

A key synthetic application involves the reductive amination of ketones with an this compound derivative. For instance, the ketone tert-butyl (S)-(4-oxotetrahydrofuran-3-yl)carbamate, which shares a similar core structure, undergoes reductive amination with p-methoxybenzyl amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). ias.ac.in This reaction stereoselectively produces both cis and trans isomers of the corresponding diamine, which can be separated. ias.ac.in Similarly, this compound can be used as the amine component to react with various aldehydes and ketones, followed by reduction, to yield more complex amine structures. researchgate.net

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) researchgate.net

Borane-tetrahydrofuran complex (BH₃-THF) libretexts.org

The lone pair of electrons on the nitrogen atoms makes this compound a potent nucleophile, readily reacting with a variety of electrophilic species. This is one of its most fundamental and widely exploited reactive properties.

Acylation: The amine groups can be acylated by reacting with acyl halides (like acetyl chloride) or anhydrides to form amides. libretexts.orggoogle.com This reaction is a standard nucleophilic acyl substitution. For example, reacting the diamine with an acyl chloride in a suitable solvent like tetrahydrofuran, often in the presence of a base to scavenge the HCl byproduct, yields the corresponding di-acylated product. google.com

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. rsc.org

Alkylation: The amine groups can also be alkylated using alkyl halides. This reaction can be difficult to control, sometimes leading to over-alkylation. Methylation has been noted as a possible substitution reaction for this compound.

The term "electrophilic substitution" is less common for amines directly but can refer to umpolung strategies where a nitrogen source acts as an electrophile to react with a nucleophilic carbon. researchgate.net However, the primary role of this compound is that of a nucleophile in substitution reactions. acs.org

Condensation Reactions and Formation of Fused Heterocyclic Systems

The vicinal diamine structure is an ideal precursor for condensation reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic rings. These reactions are crucial for building complex molecular scaffolds.

A prominent example is the synthesis of fused imidazole (B134444) derivatives. The cis-isomer of N-3-(4-methoxybenzyl)tetrahydrofuran-3,4-diamine, after deprotection, can be reacted with carbonyl diimidazole (CDI) in tetrahydrofuran with triethylamine (B128534) as a base. ias.ac.in This reaction proceeds via a condensation-cyclization sequence to form a cyclic urea (B33335), resulting in a tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one ring system. ias.ac.in

This strategy is broadly applicable. Vicinal diamines are known to react with a variety of 1,2-dicarbonyl compounds (or their equivalents like oxalic acid) to form different fused heterocycles. nih.gov For instance, the reaction of a diamine with oxalic acid followed by chlorination and subsequent substitution can build complex systems like nih.govresearchgate.netoxadiazolo[3,4-b]pyrazine-5,6-diamines. nih.gov These reactions highlight the utility of this compound as a scaffold for creating novel, rigid, and stereochemically defined heterocyclic structures.

Derivatization and Selective Functionalization Strategies at Amine Centers

A significant challenge and opportunity in the chemistry of this compound is the selective functionalization of its two chemically similar amine groups. Achieving mono-functionalization is key to using it as a versatile building block for more complex molecules, such as in peptide synthesis or the construction of ligands for catalysis.

One of the most effective strategies for selective derivatization is the use of protecting groups. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose. By carefully controlling the stoichiometry, it is possible to react this compound with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to preferentially form the mono-Boc-protected derivative, (3R,4R)-N³-Boc-tetrahydrofuran-3,4-diamine. This strategy renders one amine nucleophilically inert, allowing the second, unprotected amine to participate in subsequent reactions like reductive amination or acylation. ias.ac.in The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine for further transformations. google.com

This stepwise approach allows for the controlled and selective introduction of different functionalities at each amine position, greatly expanding the synthetic utility of the this compound scaffold. Other derivatization techniques include reacting the amine with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to create amide derivatives suitable for analysis by gas chromatography-mass spectrometry (GC-MS). organic-chemistry.org

Applications of Oxolane 3,4 Diamine in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecular Architectures

The rigid, chiral scaffold of oxolane-3,4-diamine makes it an exemplary building block for the synthesis of intricate and functionally rich molecules. rsc.org Its well-defined stereochemistry is instrumental in developing new materials and biologically active compounds.

Synthesis of Phosphazene Derivatives

This compound is utilized in the preparation of complex phosphazene derivatives. Phosphazenes are a class of compounds with a phosphorus-nitrogen backbone that can be linear or cyclic. ontosight.ai The reaction of hexachlorocyclotriphosphazene with chiral diamines like this compound leads to the formation of spiro- and ansa-phosphazene derivatives. These reactions are often carried out in the presence of a base such as triethylamine (B128534) in a solvent like THF.

The resulting phosphazene derivatives exhibit unique properties and have potential applications in various fields. For instance, some phosphazene-containing polymers show good thermo-oxidative stability. scribd.com The chirality introduced by this compound can influence the secondary structure and properties of the resulting polymers.

Intermediacy in the Preparation of Biologically Relevant Molecules

The structural motif of a chiral vicinal diamine is present in numerous biologically active compounds and is a key element in the design of new therapeutic agents. acs.orgnih.gov this compound, as a precursor, provides a ready-made chiral core that can be elaborated into more complex structures with potential biological activity. Its tetrahydrofuran (B95107) ring is also a feature found in various natural products and pharmaceuticals. eschemy.com The ability to use this building block simplifies the synthesis of molecules that might otherwise require complex, multi-step procedures to establish the desired stereochemistry.

The applications of such precursors span from the synthesis of potential antiviral and anticancer agents to the development of new ligands for asymmetric catalysis. rsc.orgontosight.ai For example, chiral 1,2-diamines are fundamental components of many ligands used in transition-metal catalyzed asymmetric reactions. acs.org

Contributions to Pharmaceutical and Agrochemical Synthesis

The introduction of fluorinated groups into molecules can significantly alter their physicochemical and biological properties, a strategy often employed in the development of pharmaceuticals and agrochemicals. rsc.org The difluoromethyl group (CF2H), in particular, can act as a bioisostere for alcohol, thiol, or amine groups. rsc.org While direct examples are not prevalent, the principles of using chiral building blocks like this compound are central to the synthesis of complex active ingredients in both sectors. acs.org The structural rigidity and chirality of the this compound scaffold can be leveraged to create specific three-dimensional arrangements of functional groups, which is crucial for binding to biological targets. ontosight.ai

Utility in Asymmetric Catalysis as a Chiral Ligand

Chiral diamines are privileged structures for the creation of ligands in asymmetric catalysis. rsc.org These ligands coordinate with a metal center to form a chiral catalyst that can induce enantioselectivity in a wide range of chemical transformations. rsc.org this compound, with its C2-symmetric-like scaffold and vicinal nitrogen donors, is a candidate for forming stable chelate complexes with various transition metals.

These chiral metal complexes can be employed in reactions such as asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions. acs.orgnobelprize.org The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. The development of new chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and enantioselectivity for a broader scope of substrates. rsc.org

Application in the Generation of Diverse Compound Libraries

Diversity-oriented synthesis is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukacs.org this compound can serve as a versatile scaffold in this approach. By reacting its two amine functionalities with a variety of building blocks, a library of compounds with diverse substituents and three-dimensional shapes can be rapidly assembled.

This approach allows for the systematic exploration of chemical space around the core oxolane scaffold. chemrxiv.org The resulting compound libraries can be screened for biological activity, leading to the identification of new hit compounds for drug development or new materials with desired properties. cam.ac.ukevotec.com The inherent chirality and structural complexity of the starting material can lead to libraries of compounds with a high degree of stereochemical and architectural diversity. amazonaws.com

Computational Chemistry and Spectroscopic Characterization of Oxolane 3,4 Diamine

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical investigations are pivotal for understanding the intrinsic properties of a molecule, predicting its reactivity, and elucidating its behavior at a subatomic level. For oxolane-3,4-diamine, such detailed computational studies appear to be limited.

Prediction of Electronic Properties via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting properties like molecular energies, electron density distribution, and dipole moments.

A thorough search of scientific databases and chemical literature did not yield any specific studies that have applied DFT methods to predict the detailed electronic properties of this compound. While basic computational descriptors are available through databases such as PubChem, comprehensive DFT analyses—including calculations of the electrostatic potential map, atomic charges, and dipole moment—have not been published. nih.gov Consequently, a data table of predicted electronic properties based on DFT calculations for this specific compound cannot be provided at this time.

Elucidation of Reaction Mechanisms and Pathways through Computational Studies

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms.

There are no available computational studies in the reviewed literature that focus on the reaction mechanisms and pathways involving this compound. Research into its synthesis, degradation, or its participation in chemical transformations from a computational standpoint has not been reported. Therefore, detailed information on its mechanistic behavior remains an area for future investigation.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the experimental determination of molecular structure and the confirmation of chemical identity. Advanced methods provide detailed insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

A comprehensive search of the scientific literature and spectroscopic databases reveals a lack of published, detailed spectroscopic data for this compound. While the synthesis of related substituted tetrahydrofurans has been described, the specific spectroscopic characterization (including Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) with detailed spectral assignments for this compound is not available. Without experimental or high-quality predicted spectra, a detailed analysis and the creation of data tables for its spectroscopic characteristics are not possible.

Molecular Recognition and Ligand Binding Studies of Oxolane 3,4 Diamine

Mechanistic Insights into Ligand-Target Interactions (e.g., enzymes, receptors)

The molecular interactions between a ligand and its biological target are governed by a variety of non-covalent forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. mdpi.com For oxolane-3,4-diamine, the two primary amine groups and the ether oxygen atom are the principal sites for forming such interactions. The amine groups can act as hydrogen bond donors, while the lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Derivatives of this compound are utilized as key intermediates in the synthesis of compounds designed to interact with specific biological targets. For example, it is a precursor for tetrahydrofuran (B95107) cyclic urea (B33335) derivatives developed as androgen receptor (AR) antagonists. ias.ac.in In these contexts, the diamine moiety is typically functionalized to create a larger molecule whose geometry and electronic properties are complementary to the binding site of the target protein.

The general process of ligand-target binding involves the ligand fitting into a specific pocket or cleft on the surface of an enzyme or receptor. This binding event is often a dynamic process that can induce conformational changes in both the ligand and the protein, leading to the modulation of the protein's biological activity. nih.gov

Stereochemical Influence on Molecular Recognition Processes

Molecular recognition is an inherently three-dimensional process, making stereochemistry a critical determinant of biological activity. mdpi.com The this compound molecule possesses two chiral centers at the C3 and C4 positions. This gives rise to stereoisomers: a pair of enantiomers for the trans configuration ((3R,4R) and (3S,4S)) and a meso compound for the cis configuration ((3R,4S)). nih.gov

The specific spatial arrangement of the two amine groups is crucial for precise docking into the chiral binding sites of proteins. gla.ac.uk Different stereoisomers will present their functional groups in unique orientations, leading to significant variations in binding affinity and efficacy. A biological receptor, being chiral itself, will interact differently with each enantiomer of a chiral ligand, often resulting in one enantiomer being significantly more active than the other. gla.ac.uk

This principle is demonstrated in the synthesis of androgen receptor antagonists derived from tetrahydrofuran-based scaffolds. In one study, the synthesis began with an intermediate that led to the formation of distinct cis and trans isomers. ias.ac.in These isomers were separated because their different stereochemical arrangements were expected to lead to divergent spatial interactions within the chiral environment of the androgen receptor binding site. ias.ac.in The ability to synthesize and test stereochemically pure compounds is therefore essential for optimizing ligand-target interactions and developing selective drugs. The use of chiral starting materials or the separation of diastereomers, as seen with derivatives of this compound, allows researchers to explore how the specific 3D structure of a ligand affects its interaction with a biological target. ias.ac.inwhiterose.ac.uk

Structure-Activity Relationship (SAR) within Ligand Design Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural motifs of a compound that are responsible for its biological effects. researchgate.net By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in activity, researchers can design more potent and selective molecules. For this compound, SAR studies would typically involve modifications to the amine groups or substitutions on the oxolane ring.

While direct SAR studies on this compound are not extensively documented in the provided context, research on its derivatives and other heterocyclic diamines provides clear examples of this process.

Case Study 1: Tetrahydrofuran Cyclic Urea Derivatives as Androgen Receptor (AR) Antagonists In an effort to develop new AR antagonists for prostate cancer treatment, researchers designed and synthesized a series of compounds based on a tetrahydrofuran cyclic urea core, which is formed from a diamine precursor. ias.ac.in The SAR study focused on replacing the thio-hydantoin pharmacophore of existing antagonists with this new scaffold. The antiproliferative activity of the synthesized molecules was tested against an androgen-dependent prostate cancer cell line (LNCaP). The results showed that the biological activity was highly dependent on the substituents.

One of the most potent compounds identified was AR04 (4-(2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile), which exhibited significantly improved in vitro activity compared to other analogues in the series. ias.ac.in This highlights how the combination of the tetrahydrofuran cyclic urea core with a specific substituted benzonitrile (B105546) moiety led to enhanced potency.

Interactive Table: SAR of Tetrahydrofuran Cyclic Urea Derivatives This table summarizes the activity of key compounds from the study.

CompoundStructureIC₅₀ (μM) against LNCaP cells
AR04 4-(2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-(trifluoromethyl)benzonitrile3.926
Flutamide (Reference drug)>10
Data sourced from a study on androgen receptor antagonists. ias.ac.in

Case Study 2: N4-Substituted Quinazoline-2,4-diamines as Antibacterial Agents Another relevant example involves the SAR of quinazoline-2,4-diamine (B158780) derivatives. rsc.org A series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamines was synthesized and tested for antibacterial activity. The study systematically investigated the effect of different substituents on the N⁴-benzylamine group.

The results indicated that both the nature and position of the substituent on the benzyl (B1604629) ring significantly influenced antibacterial potency against S. aureus and E. coli. The lead compound, A5 , which featured a 4-trifluoromethyl substituent, showed strong activity against both strains. rsc.org The chloro-substituted analogue at the same position (A9 ) also showed good potency, demonstrating that electron-withdrawing groups at the 4-position of the benzyl ring were favorable for activity. rsc.org

Interactive Table: SAR of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine Derivatives This table shows the minimum inhibitory concentration (MIC) for selected compounds.

CompoundN⁴-benzylamine SubstituentMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
A5 4-CF₃3.93.9
A9 4-Cl3.97.8
Data sourced from a study on quinazoline-2,4-diamine derivatives as potential antibacterial agents. rsc.org

These examples underscore the core principles of SAR. By starting with a core scaffold like this compound, chemists can create libraries of derivatives to probe the binding requirements of a specific biological target, ultimately leading to the optimization of therapeutic agents. nii.ac.jp

Future Prospects and Emerging Research Frontiers for Oxolane 3,4 Diamine

Innovations in Stereoselective Synthesis Methodologies

The precise control over the stereochemistry of the two amine groups on the oxolane ring is critical for its application in areas such as asymmetric catalysis and medicinal chemistry. Consequently, significant research efforts are directed towards developing innovative and efficient stereoselective synthetic routes. Current frontiers in this area move beyond classical methods to embrace more sophisticated and atom-economical strategies.

Recent advances in the synthesis of substituted tetrahydrofurans, which can be adapted for oxolane-3,4-diamine, include a variety of powerful reactions. nih.gov Key emerging methodologies include:

Catalytic Asymmetric Prins Cyclization: This method has been developed for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted tetrahydrofurans. acs.org The reaction, often catalyzed by a confined chiral imidodiphosphoric acid (IDP), involves the cyclization of aldehydes with 3,5-dien-1-ols, affording products with excellent selectivity (d.r. > 20:1, e.r. up to 99:1). acs.org Adapting this strategy by using appropriate nitrogen-containing precursors could provide a direct route to chiral amino-substituted oxolanes.

[3+2] Cycloaddition Reactions: Rhodium-catalyzed reactions of diazo compounds with aldehydes and alkenes are a common approach for tetrahydrofuran (B95107) synthesis. nih.gov More recent innovations focus on catalytic asymmetric [3+2] cycloadditions between heterosubstituted alkenes and oxiranes, which offer a pathway to chiral tetrahydrofurans. nsf.gov

Palladium-Catalyzed Aminooxygenation: Researchers have demonstrated that Pd(II)/Pd(IV) catalytic cycles can be used for the stereoselective aminooxygenation of alkenes. umich.edu This transformation converts 3-alken-1-ols into 3-aminotetrahydrofurans, suggesting a viable pathway for introducing one of the required amine functionalities onto the oxolane core with high stereocontrol. umich.edu Mechanistic studies indicate that these reactions can proceed via a cis-aminopalladation followed by a C-O bond-forming reductive elimination. umich.edu

Thermally-Driven Cooperative Transformations: A novel approach involves the thermal conversion of 1,5-dienes bearing tert-butyl carbonates into 2,3,4-trisubstituted tetrahydrofurans. nsf.gov This domino reaction sequence, involving a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition, highlights the potential for designing complex, multi-step transformations in a single operation to build the oxolane core. nsf.gov

Synthetic Method Catalyst/Reagent Type Key Features Potential Application for this compound Synthesis
Asymmetric Prins CyclizationChiral Brønsted Acids (e.g., IDPs)High diastereo- and enantioselectivity for 2,3-disubstituted THFs. acs.orgSynthesis of specific stereoisomers by using nitrogen-functionalized dienols.
[3+2] CycloadditionsRhodium or other Lewis AcidsConstruction of the THF ring from acyclic precursors. nih.govnsf.govPotential for building the diamine-substituted ring from simple starting materials.
Pd-Catalyzed AminooxygenationPd(II)/Pd(IV) CatalystsDirect and stereoselective introduction of an amino group and ring formation. umich.eduStepwise, controlled introduction of the amine functionalities.
Thermal Domino ReactionsHeatCooperative, multi-step transformations in a single pot. nsf.govEfficient construction of the highly substituted oxolane core.

Development of Novel Catalytic Systems for this compound Transformations

The functional amine groups of this compound are handles for a wide range of chemical transformations. Future research is focused on developing novel catalytic systems that can selectively modify the molecule to create more complex derivatives, such as catalysts, ligands for metal complexes, or bioactive compounds.

The development of novel catalysts is a cornerstone of modern organic synthesis, aiming for greener, more efficient, and highly selective processes. researchgate.net For transformations involving this compound, several catalytic platforms are being explored:

Dinuclear Zinc Catalysts: These catalysts have proven effective in asymmetric reactions for synthesizing complex heterocyclic structures like tetrahydrofuran spirooxindoles. acs.org The cooperative action of the two metal centers can enable high stereocontrol in reactions such as Michael additions or Friedel-Crafts alkylations. acs.org Such systems could be employed to use this compound as a chiral ligand or to catalyze its reactions with other substrates.

Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions via single-electron transfer pathways. acs.org The merger of photoredox catalysis with organocatalysis or transition metal catalysis has enabled a host of new transformations. acs.org For a molecule like this compound, photoredox catalysis could facilitate novel C-C or C-heteroatom bond formations at positions adjacent to the nitrogen atoms by generating α-amino radicals. acs.org

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are powerful tools for activating alkynes, allenes, and alkenes toward nucleophilic attack. bham.ac.uk Novel gold-catalyzed cascade reactions have been developed for synthesizing complex nitrogen-containing heterocycles. bham.ac.uk Such methodologies could be used to perform complex cyclization or addition reactions starting from derivatives of this compound.

These emerging catalytic systems offer the potential to use this compound not just as a static building block, but as a dynamic component in the construction of functional molecular architectures.

Exploration of this compound in Supramolecular Assemblies and Material Science

The unique structural features of this compound—a chiral, cyclic scaffold with two hydrogen-bond donating and accepting amine groups—make it an excellent candidate for applications in supramolecular chemistry and material science. Research in this area explores how molecules can self-assemble into larger, ordered structures with emergent properties.

Diamine-based units are well-established building blocks for creating predictable hydrogen-bonded assemblies. researchgate.netcdnsciencepub.com The chirality of this compound adds a critical dimension, allowing for the construction of chiral supramolecular structures.

Hydrogen-Bonded Helicates: Chiral diamines, such as (1R,2R)-1,2-diaminocyclohexane, have been shown to co-assemble with diols to form three-stranded helical structures held together by a core of hydrogen bonds. researchgate.netcdnsciencepub.com The helicity of the resulting assembly can be predictably controlled by the stereochemistry of the diamine. cdnsciencepub.com By analogy, the different stereoisomers of this compound could be used to direct the formation of novel helical superstructures with programmable chirality.

Porous Materials and Frameworks: The self-assembly of rigid molecular building blocks can lead to the formation of porous materials. Macrocyclic compounds like pillar[n]arenes are known to form one-, two-, or three-dimensional assemblies that can incorporate guest molecules, including diamines. chinesechemsoc.org The defined stereochemistry and hydrogen-bonding capacity of this compound could enable its use as a linker or template in the creation of chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for applications in enantioselective separations or catalysis.

Functional Gels and Nanocapsules: Low-molecular-weight gelators can be formed in situ through the reaction of diamines with other functional molecules, leading to the creation of entangled fiber networks that immobilize solvents. mdpi.com For example, mixing a cyclohexane (B81311) diamine with an isocyanate derivative leads to the rapid formation of a supramolecular gel driven by urea (B33335) bond formation. mdpi.com this compound could be used in similar systems to create novel gels with specific thermal or mechanical properties. Furthermore, diamine linkers have been used to create nanocapsules for applications such as targeted drug delivery. chinesechemsoc.org

The exploration of this compound in these contexts is a frontier of research, promising to yield new functional materials with tailored properties for a range of advanced applications.

Q & A

Q. What are the key synthetic routes for oxolane-3,4-diamine and its stereoisomers?

this compound can be synthesized via reductive amination of tetrahydrofuran-3,4-dione intermediates. For stereoselective synthesis, chiral catalysts or enzymatic resolution may be employed to isolate enantiomers like (3R,4R)- or (3S,4S)-oxolane-3,4-diamine. Multi-step routes involving protection/deprotection of amine groups are recommended to avoid side reactions . Advanced methods for related heterocycles (e.g., oxadiazines) use cyclization of diamine precursors with carbonyl reagents under acidic conditions, which could be adapted .

Q. How can this compound be characterized using spectroscopic methods?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm stereochemistry by analyzing coupling constants (e.g., J3,4J_{3,4} in tetrahydrofuran rings) and diastereotopic proton splitting .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+ at m/z 103.1 for C4_4H10_{10}N2_2O) and fragmentation patterns. For derivatives, ESI-MS/MS can distinguish substituent effects .
  • X-ray Crystallography : Resolves absolute configuration, critical for validating stereochemical assignments .

Q. What are the stereochemical considerations in synthesizing this compound derivatives?

The cis/trans configuration of the diamine group impacts reactivity and biological activity. For example, (3R,4R)-oxolane-3,4-diamine derivatives exhibit distinct hydrogen-bonding patterns compared to (3S,4S)-isomers, influencing their interactions with enzymes or receptors . Chiral HPLC or enzymatic resolution methods are essential for isolating enantiopure forms .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of nucleoside analogs?

this compound serves as a scaffold for modified nucleosides. For example:

  • Adenosine analogs : Coupling with purine bases (e.g., 6-aminopurin-9-yl) via glycosylation yields compounds like (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol, which mimic natural nucleosides but with altered pharmacokinetics .
  • Azido derivatives : Introducing azide groups enables "click chemistry" for bioconjugation, useful in probing enzyme active sites .

Q. What strategies resolve contradictions in activity data for this compound derivatives?

  • Kinase inhibition assays : Use orthogonal assays (e.g., radioactive vs. fluorescence-based) to confirm activity. For example, 6-bromo-5,8-difluoroquinoline-3,4-diamine derivatives showed kinase inhibition discrepancies due to off-target effects; counter-screening with kinase panels clarified selectivity .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy, halogen) to isolate contributions to bioactivity .

Q. What computational methods predict biological interactions of this compound derivatives?

  • Molecular docking : Simulate binding to targets like kinases or adenosine receptors using software (e.g., AutoDock Vina). For instance, (3R,4R)-isomers of this compound derivatives showed higher predicted binding affinity to kinase ATP pockets due to favorable hydrogen bonding .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize compounds for synthesis .

Key Methodological Recommendations

  • Stereochemical analysis : Always combine NMR (coupling constants), X-ray, and chiral chromatography for unambiguous assignments .
  • Biological assays : Use counter-screens and orthogonal methods to validate target specificity .
  • Synthetic optimization : Prioritize protecting groups (e.g., Boc) to enhance yield in multi-step routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.